molecular formula C17H15ClN4O2S B237229 N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide

Katalognummer B237229
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: GGTDEHDKKUMRJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide, also known as BTA-1, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 is a member of the benzothiazole family, which is known for its diverse biological activities.

Wirkmechanismus

The mechanism of action of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide is not fully understood, but it is believed to act through multiple pathways. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including histone deacetylases and topoisomerases. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to cell death. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has also been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been shown to disrupt bacterial cell membranes, leading to cell death.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with.
However, there are also limitations to working with N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. Its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have limited solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several potential future directions for the study of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. One area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as a cancer therapy. Further studies are needed to optimize the therapeutic potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide and to determine its efficacy in vivo. Another area of research is the development of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an anti-inflammatory agent. Studies are needed to determine the optimal dosing and delivery methods for N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide in the treatment of inflammatory diseases. Additionally, further studies are needed to explore the potential of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide as an antibiotic, particularly in the context of antibiotic-resistant bacteria.

Synthesemethoden

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide can be synthesized through a multi-step process. The first step involves the synthesis of 2-chloronicotinic acid, which is then reacted with thionyl chloride to produce 2-chloronicotinoyl chloride. The resulting compound is then reacted with 2-aminobenzothiazole to produce N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide. The synthesis of N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been optimized to produce high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide has been found to have anti-microbial effects against a range of pathogenic bacteria, making it a potential candidate for the development of new antibiotics.

Eigenschaften

Produktname

N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide

Molekularformel

C17H15ClN4O2S

Molekulargewicht

374.8 g/mol

IUPAC-Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C17H15ClN4O2S/c1-2-4-14(23)22-17-21-12-7-6-10(9-13(12)25-17)20-16(24)11-5-3-8-19-15(11)18/h3,5-9H,2,4H2,1H3,(H,20,24)(H,21,22,23)

InChI-Schlüssel

GGTDEHDKKUMRJB-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Kanonische SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.